molecular formula C58H81N19O10S2 B10787730 Cxrharwgc

Cxrharwgc

Cat. No.: B10787730
M. Wt: 1268.5 g/mol
InChI Key: GGQSIKFBYWFXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS 024 involves the formation of a disulfide bridge between cysteine residues at positions 1 and 9. The sequence of HS 024 is CXRHXRWGC, with modifications including N-terminal acetylation of cysteine, replacement of leucine with norleucine at position 2, and replacement of leucine with naphthylalanine at position 5 .

Industrial Production Methods

Industrial production methods for HS 024 are not widely documented. the synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

HS 024 primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the HS 024 peptide with a disulfide bridge, resulting in a cyclic structure that enhances its stability and biological activity .

Scientific Research Applications

HS 024 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Similar Compounds

    SHU 9119: Another melanocortin receptor antagonist with similar effects on food intake and cardiovascular regulation.

    Agouti-related peptide (AgRP): An endogenous antagonist of melanocortin receptors that also increases food intake.

Uniqueness of HS 024

HS 024 is unique due to its high potency and selectivity for the melanocortin MC 4 receptor. It has Ki values of 0.29, 18.6, 5.45, and 3.29 nM for cloned human MC 4, MC 1, MC 3, and MC 5 receptors, respectively . This selectivity profile makes it a valuable tool for studying the specific roles of the MC 4 receptor in various physiological processes .

Properties

Molecular Formula

C58H81N19O10S2

Molecular Weight

1268.5 g/mol

IUPAC Name

2-[(2-acetamido-3-sulfanylpropanoyl)amino]-N-[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)

InChI Key

GGQSIKFBYWFXSG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C

Origin of Product

United States

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